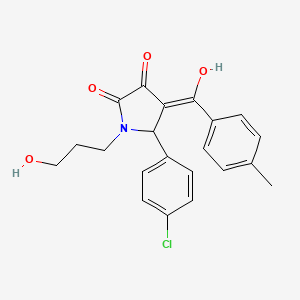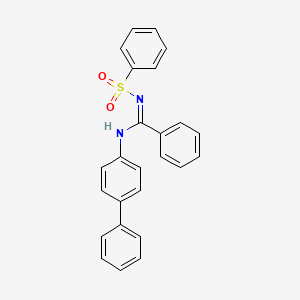
N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is believed to exert its effects through its interaction with various receptors in the brain and other tissues. Specifically, this compound has been shown to bind to serotonin receptors, which are involved in regulating mood and anxiety. This compound also interacts with dopamine receptors, which are involved in reward and motivation. Additionally, this compound has been shown to modulate the activity of certain ion channels and transporters in the brain, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific receptor or target it interacts with. For example, this compound has been shown to increase the release of serotonin and dopamine in certain brain regions, which could contribute to its anxiolytic and antidepressant effects. This compound has also been shown to inhibit the activity of certain enzymes and transporters involved in cancer cell growth, which could contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, one limitation of this compound is its relatively low solubility in water, which could impact its bioavailability and limit its use in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity profile of this compound, particularly in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide. One area of interest is further investigation of its anxiolytic and antidepressant effects, particularly in clinical trials. Additionally, more research is needed to fully understand the mechanisms underlying this compound's anti-cancer effects, which could lead to the development of new cancer therapies. Finally, future studies could explore the potential use of this compound in treating other diseases, such as inflammatory disorders or neurodegenerative diseases.
Synthesemethoden
N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenylpiperazine with 3-fluorobenzyl chloride, followed by the addition of carboxylic acid and coupling reagents. This method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression. In oncology, this compound has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. In immunology, this compound has been studied for its anti-inflammatory properties, which could be useful in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-6-7-19(12-16(15)2)22-20(25)24-10-8-23(9-11-24)14-17-4-3-5-18(21)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITAGYVIHVIDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5406110.png)
![3-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5406112.png)

![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5406120.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406135.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5406143.png)
![2-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylpropanamide](/img/structure/B5406149.png)

![N,2-dimethyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5406169.png)
![4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5406170.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5406184.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B5406187.png)
![N-cyclopropyl-4-{[2-(methoxymethyl)-5-pyrimidinyl]methyl}-2-piperazinecarboxamide](/img/structure/B5406194.png)
